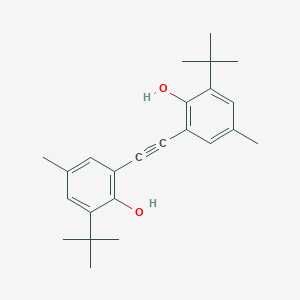
2,2'-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with acetylene under specific conditions. The reaction is often catalyzed by a base such as potassium hydroxide and conducted in a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mecanismo De Acción
The antioxidant properties of 2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
Uniqueness
2,2’-(Ethyne-1,2-diyl)bis(6-tert-butyl-4-methylphenol) is unique due to its ethyne-1,2-diyl linkage, which imparts distinct chemical properties compared to other similar compounds. This linkage enhances its antioxidant activity and makes it particularly effective in applications requiring high oxidative stability.
Propiedades
Número CAS |
67364-87-8 |
|---|---|
Fórmula molecular |
C24H30O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethynyl]-4-methylphenol |
InChI |
InChI=1S/C24H30O2/c1-15-11-17(21(25)19(13-15)23(3,4)5)9-10-18-12-16(2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,1-8H3 |
Clave InChI |
PXDRJLPGIYNCJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C#CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
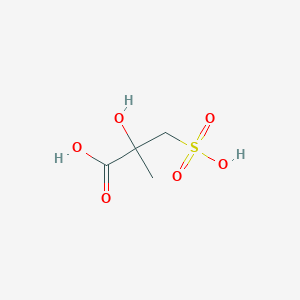
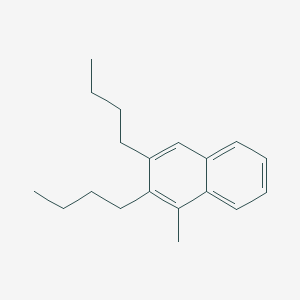
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
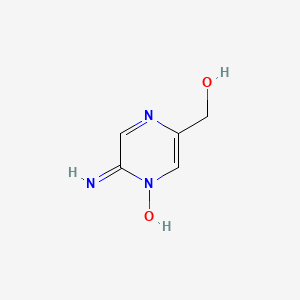

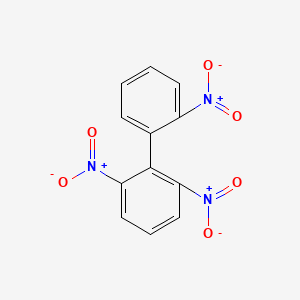
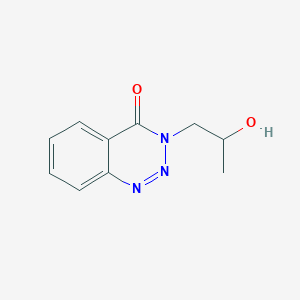


![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
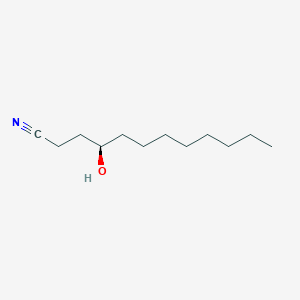
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
